molecular formula C10H12ClF2N B14033248 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hcl CAS No. 1229784-89-7

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hcl

Cat. No.: B14033248
CAS No.: 1229784-89-7
M. Wt: 219.66 g/mol
InChI Key: KRHODCABEBGPCN-UHFFFAOYSA-N
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Description

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C10H11F2N·HCl It is a derivative of tetrahydronaphthalene, characterized by the presence of two fluorine atoms at the 6 and 8 positions and an amine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of 1,2,3,4-tetrahydronaphthalene, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and amination reagents like ammonia or primary amines under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoronaphthalenones, while reduction can produce difluoronaphthalenols .

Scientific Research Applications

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks fluorine atoms.

    6,8-Difluoro-3,4-dihydro-1H-2-naphthalenone: Similar fluorination pattern but different functional groups.

Uniqueness

The unique combination of fluorine atoms and an amine group in 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride imparts distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1229784-89-7

Molecular Formula

C10H12ClF2N

Molecular Weight

219.66 g/mol

IUPAC Name

6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C10H11F2N.ClH/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7;/h3-4,8H,1-2,5,13H2;1H

InChI Key

KRHODCABEBGPCN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=CC(=C2)F)F.Cl

Origin of Product

United States

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